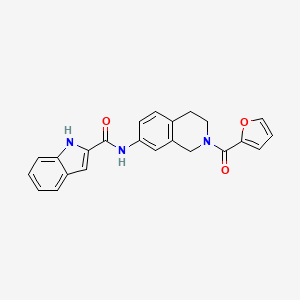

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

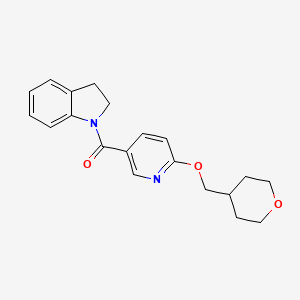

“N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-indole-2-carboxamide” is a complex organic compound. It contains a furan-2-carbonyl group, which is a useful pharmaceutical intermediate and is used in the synthesis of various drugs .

Synthesis Analysis

The synthesis of compounds with a furan-2-carbonyl group can involve the acylation of amines with furan-2-carbonyl chloride . In addition, furan-2-carbonyl isothiocyanate can react with a variety of aliphatic and aromatic nitrogen nucleophiles to form a new series of heterocycles .Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound contains a furan ring, a carbonyl group, a tetrahydroisoquinoline group, and an indole group .Chemical Reactions Analysis

Furan-2-carbonyl compounds can participate in diverse types of reactions, especially multicomponent reactions, which are increasingly widespread as extremely ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

Synthesis Techniques

The chemical synthesis of related compounds involves various techniques, including the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine under different conditions, leading to mixtures of trans- and cis-tetrahydroisoquinoline carboxylic acids and other by-products. The use of pyridine has been highlighted for its role in improving diastereoselectivity, giving only the trans isomer (M. Kandinska, I. Kozekov, M. Palamareva, 2006).

Structural Characterization

Detailed structural characterization through techniques such as IR, 1H NMR, 13C-NMR, and X-ray diffraction data plays a crucial role in confirming the synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, which exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Sandra M. Bonilla-Castañeda, Andrés-Felipe Villamizar-Mogotocoro, V. Kouznetsov, 2022).

Biological Activities and Pharmacological Potential

Anticancer and Antibacterial Activities

Certain derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines, demonstrating significant potency. For instance, compounds containing the N-(furan-2-ylmethyl)-1H-indole-3-carboxamide scaffold have shown promising results against lung adenocarcinoma, cervical cancer, and colorectal cancer cell lines, indicating potential as EGFR inhibitors and anticancer agents (Lan Zhang et al., 2017).

Tyrosinase Inhibition and Antioxidant Activity

New 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives were synthesized and shown to be potent inhibitors of the tyrosinase enzyme, with activities surpassing that of the standard kojic acid. These findings suggest potential applications in addressing hyperpigmentation disorders and antioxidant properties (Nilam C. Dige et al., 2019).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c27-22(20-13-16-4-1-2-5-19(16)25-20)24-18-8-7-15-9-10-26(14-17(15)12-18)23(28)21-6-3-11-29-21/h1-8,11-13,25H,9-10,14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPXOPFGIHAQKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4N3)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2613850.png)

![2-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2613851.png)

![ethyl 2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2613852.png)

![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2613859.png)

![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2613860.png)

![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid](/img/structure/B2613865.png)

![3-(phenylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2613871.png)

![3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide](/img/structure/B2613872.png)

![2-[cyano(2-fluoro-5-methylphenyl)amino]-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide](/img/structure/B2613873.png)